molecular formula C23H18N2O B127408 1-Trityl-1H-imidazole-4-carbaldehyde CAS No. 33016-47-6

1-Trityl-1H-imidazole-4-carbaldehyde

Cat. No. B127408
CAS RN: 33016-47-6
M. Wt: 338.4 g/mol
InChI Key: YQYLLBSWWRWWAY-UHFFFAOYSA-N
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Patent
US09278938B2

Procedure details

To 4(5)-formylimidazole (2 g, 20.8 mmol) were added DMAc (30 mL) and triethylamine (3.5 mL, 25.0 mmol, 1.2 equivalents), and then trityl chloride (4.06 g, 14.6 mmol, 0.7 equivalents) was added thereto at room temperature. The mixture was stirred at room temperature for 24 hr, and to the reaction mixture was added water (60 mL) at room temperature, and the mixture was stirred at room temperature for 2 hr. The crystals were collected by filtration, washed with water, and vacuum-dried (50° C.) to a constant amount to give a crude compound (4.6 g). To the crude compound (0.2 g) was added methanol (1 mL), and the mixture was stirred at room temperature for 2 hr. The crystals were collected by filtration, was washed with methanol (0.2 mL), and vacuum-dried (50° C.) to a constant amount to give 1-trityl-4-formyl-1H-imidazole (0.14 g). yield 65%.
[Compound]
Name
4(5)-formylimidazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude compound
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:4]([CH3:6])C)=O.C([N:9]([CH2:12]C)CC)C.[C:14](Cl)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH2:34]>CO>[C:14]([N:9]1[CH:12]=[C:2]([CH:1]=[O:34])[N:4]=[CH:6]1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
4(5)-formylimidazole
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
crude compound
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
vacuum-dried (50° C.) to a constant amount
CUSTOM
Type
CUSTOM
Details
to give a crude compound (4.6 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
was washed with methanol (0.2 mL)
CUSTOM
Type
CUSTOM
Details
vacuum-dried (50° C.) to a constant amount

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.